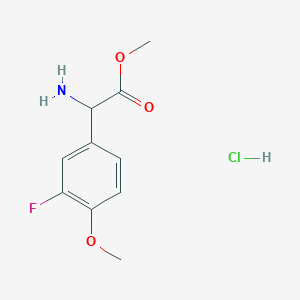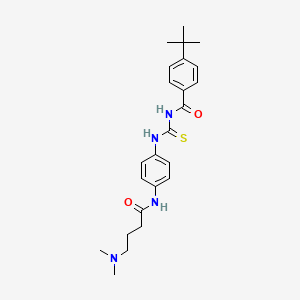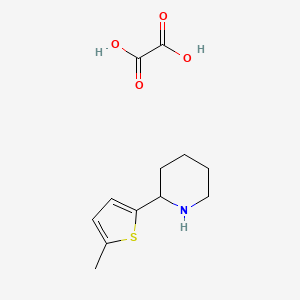
(S)-T-GNA phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-T-GNA phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is a derivative of nucleosides and plays a crucial role in the chemical synthesis of DNA and RNA. The phosphoramidite method, introduced by Marvin Caruthers in 1981, has become the gold standard for oligonucleotide synthesis due to its efficiency and reliability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (S)-T-GNA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:
Protection of the Nucleoside: The nucleoside is protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid to form the phosphoramidite.
Purification: The resulting phosphoramidite is purified using column chromatography on silica gel.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yields and purity. Automated oligonucleotide synthesizers use phosphoramidites as building blocks to produce nucleotide chains. The process involves sequential chemical reactions, including deprotection, coupling, capping, and oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-T-GNA phosphoramidite undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the NR2 moiety is replaced by an incoming nucleophile.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are oligonucleotides with phosphate linkages, which are essential for the synthesis of DNA and RNA sequences .
Wissenschaftliche Forschungsanwendungen
(S)-T-GNA phosphoramidite has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nucleoside Phosphoramidites: These are derivatives of natural or synthetic nucleosides used in the synthesis of oligonucleotides.
H-Phosphonates: Another class of compounds used in the chemical synthesis of DNA and RNA.
Uniqueness
(S)-T-GNA phosphoramidite is unique due to its high reactivity and efficiency in oligonucleotide synthesis. It offers advantages such as higher yield and purity compared to other methods like the H-phosphonate approach .
Eigenschaften
Molekularformel |
C38H47N4O7P |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1 |
InChI-Schlüssel |
RIVAXSKTYGDAOA-NMIPJSAASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)






